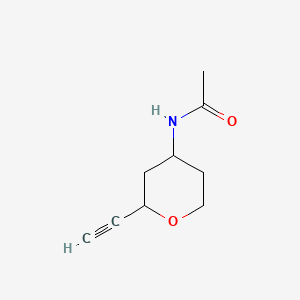

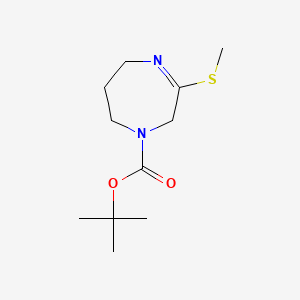

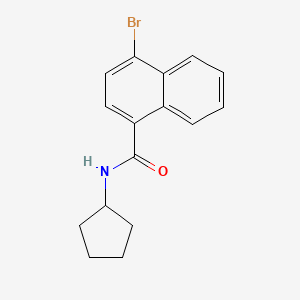

![molecular formula C7H8BNO2 B595747 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1285533-08-5](/img/structure/B595747.png)

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” is a compound that has been used in the synthesis of hydrogels for the treatment of incompressible bleeding . It has been conjugated with hyaluronic acid (HA-ABO) and DA-grafted alginate (Alg-DA) as the backbone components of the hydrogel .

Chemical Reactions Analysis

“this compound” has been used in the synthesis of hydrogels . The excellent adhesion properties and self-healing properties of the materials reduced blood loss from 364.1 ± 52.4 mg to 129.4 ± 23.0 mg .

Applications De Recherche Scientifique

Antimicrobial Properties : A series of compounds derived from 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol showed inhibitory effects on the growth of mycobacteria, including multidrug-resistant strains. These compounds displayed selectivity towards mycobacteria and had an acceptable toxicological profile, suggesting potential for antimycobacterial research (Šlechta et al., 2023).

Biomedical Applications : The compound has been used in the synthesis of a reversible fluorescent probe, which was effective for the cyclic detection of ClO(-)/AA in aqueous solutions and living cells. This demonstrates its potential application in biomedical research (Wang, Ni, & Shao, 2016).

Sensor Development : The compound has been used in developing an electrochemical immunosensor for aflatoxin B1. This sensor, which incorporates 4-aminobenzoic acid, demonstrates promising applications in the detection of contaminants in food products (Shi et al., 2020).

Analytical Chemistry Applications : 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol derivatives have been used as labeling reagents in high-performance liquid chromatography for the sensitive detection of amino acids (Watanabe & Imai, 1981).

Treatment of African Trypanosomiasis : Novel boron-containing molecules, including derivatives of this compound, have shown potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. These compounds have demonstrated promising pharmacokinetic properties and the ability to cross the blood-brain barrier, making them potential leads for new treatments (Nare et al., 2010).

Orientations Futures

The future directions of “4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” could involve its use in the synthesis of hydrogels for the treatment of incompressible bleeding . The combination of injectable hydrogels with advanced materials and innovative strategies to increase their biocompatibility and tune their degradation profile could be a potential research avenue .

Mécanisme D'action

Target of Action

The primary target of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol is phosphodiesterase (PDE)-4 . PDE-4 is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.

Mode of Action

this compound acts as a potent inhibitor of PDE-4 . It binds to the catalytic domain of PDE-4, where its oxaborole moiety chelates with the catalytic bimetal center, overlapping with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting PDE-4, this compound increases the levels of cAMP within cells . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to reduced inflammation and immune responses . This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .

Pharmacokinetics

It is known that the compound can penetrate the skin and inhibit the transcription of certain interleukins .

Result of Action

The inhibition of PDE-4 by this compound leads to a decrease in the production of pro-inflammatory cytokines . This results in reduced inflammation and immune responses, which can be beneficial in the treatment of skin diseases like psoriasis and atopic dermatitis .

Analyse Biochimique

Biochemical Properties

4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a backbone component in the formation of hydrogels, demonstrating excellent adhesion properties and self-healing properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound have been observed to change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been described . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJIWOQDMNIQCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)

![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)